molecular formula C6H12N4S B1271305 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol CAS No. 73396-58-4

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271305
CAS No.: 73396-58-4
M. Wt: 172.25 g/mol
InChI Key: BMVRIMOCVZOKME-UHFFFAOYSA-N
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Description

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H12N4S and its molecular weight is 172.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Features

  • Derivatives of 1,2,4-triazole, including 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol, have a broad spectrum of biological activity, such as antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. These derivatives are characterized by low toxicity, making them promising for chemical structure and biological activity research and the search for biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Regioselective Alkylation

  • Research on amino- and mercapto-1,2,4-triazoles, including this compound, involves regioselective alkylation processes. These studies contribute to understanding the chemical behavior and potential applications of these compounds (Voitekhovich et al., 2012).

Synthesis of New Compounds

  • The synthesis of new compounds derived from this compound has been explored. This includes the creation of various derivatives, which are important for further research in pharmacology and other scientific fields (Singh & Kandel, 2013).

Electrochemical Studies

  • Electrochemical studies, including time of flight-secondary ion mass spectrometry (ToF-SIMS) and computational studies, have been conducted on derivatives of 4-amino-1,2,4-triazole, like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. These studies are crucial for understanding the corrosion inhibition properties of these compounds and their applications in materials science (Chauhan et al., 2019).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structures of derivatives of 1,2,4-triazole have been analyzed. Such studies are fundamental in the field of crystallography and provide insights into the physical properties and potential applications of these compounds (Sarala et al., 2006).

Future Directions

The future directions for the research on “4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities .

Biochemical Analysis

Biochemical Properties

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiol group in its structure allows it to form strong covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine . Additionally, the triazole ring can participate in hydrogen bonding and dipole interactions, further influencing its binding affinity and specificity towards different biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, the triazole ring can engage in hydrogen bonding and dipole interactions with amino acid residues in proteins, further stabilizing the binding interaction. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and changes in its interaction with biomolecules. Long-term studies in in vitro and in vivo settings have demonstrated that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, oxidative stress, and disruption of normal cellular processes . Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For instance, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis . Additionally, the compound can interact with cofactors such as NADH and FADH2, further influencing metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, affecting gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVRIMOCVZOKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368444
Record name 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73396-58-4
Record name 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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